N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and an oxalamide linkage to a thiophenylmethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene glycol to form 4-(4-chlorophenyl)piperazine.
Oxalamide Formation: The piperazine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.
Thiophenylmethyl Substitution: Finally, the oxalamide intermediate is reacted with thiophen-2-ylmethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or simpler amide derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors such as serotonin or dopamine receptors, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
The uniqueness of N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the thiophene ring, in particular, may contribute to unique interactions with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c20-15-3-5-16(6-4-15)24-11-9-23(10-12-24)8-7-21-18(25)19(26)22-14-17-2-1-13-27-17/h1-6,13H,7-12,14H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEYOZRKWRAYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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